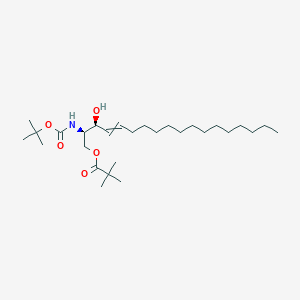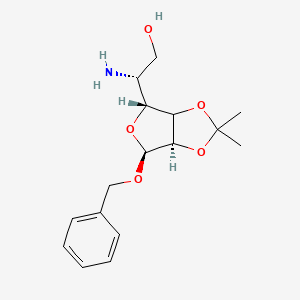
GDP-ALPHA-D-MANNOSE, DISODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-ALPHA-D-MANNOSE, DISODIUM SALT, also known as Guanosine 5′-diphospho-α-D-mannose disodium salt, is a nucleotide sugar that is a substrate for glycosyltransferase reactions in metabolism . It is a substrate for enzymes called mannosyltransferases . It is known as the donor of activated mannose in all glycolytic reactions, making it essential in eukaryotes .
Synthesis Analysis
GDP-D-mannose disodium salt is typically synthesized through chemical synthesis or enzymatic reactions . In enzymatic reactions, it is produced from GTP and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase . The GDP-Mannose Pyrophosphorylase (GDP-MP) enzyme, found in bacteria, fungi, plants, and animals, is often involved in these reactions .Molecular Structure Analysis
The empirical formula for GDP-ALPHA-D-MANNOSE, DISODIUM SALT is C16H23N5Na2O16P2 . Its molecular weight is 649.30 .Chemical Reactions Analysis
GDP-α-D-mannose disodium is the donor substrate for mannosyltransferases and the precursor of GDP-β-L-fucose . It gives a competitive inhibition with respect to GTP (Ki 14.7 μM) and an uncompetitive inhibitionproperties
CAS RN |
103301-73-1 |
|---|---|
Product Name |
GDP-ALPHA-D-MANNOSE, DISODIUM SALT |
Molecular Formula |
C16H23N5Na2O16P2 |
Molecular Weight |
649.3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)



![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
